11-BETA-HYDROXYPREGNENOLONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-BETA-HYDROXYPREGNENOLONE is a steroidal compound with the molecular formula C21H32O3 and a molecular weight of 332.48 g/mol . It is a hydroxylated derivative of pregnenolone, a precursor in the biosynthesis of various steroid hormones. This compound plays a significant role in the steroidogenesis pathway, contributing to the production of glucocorticoids and mineralocorticoids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-BETA-HYDROXYPREGNENOLONE typically involves the hydroxylation of pregnenolone. One common method includes the use of cytochrome P450 enzymes, particularly CYP21A2, which catalyzes the hydroxylation at the 11-beta position . The reaction conditions often require a controlled environment with specific pH and temperature to ensure the enzyme’s optimal activity.
Industrial Production Methods: Industrial production of this compound can involve microbial fermentation processes. For instance, the fermentation of 11-desoxysteroids with fungal cultures of the genus Curvularia has been documented . This method allows for the large-scale production of the compound under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 11-BETA-HYDROXYPREGNENOLONE undergoes various chemical reactions, including:
Oxidation: Conversion to 11-keto derivatives.
Reduction: Formation of 11-beta-hydroxy derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the desired functional group, often involving catalysts and specific solvents.
Major Products:
Oxidation: 11-keto derivatives.
Reduction: 11-beta-hydroxy derivatives.
Substitution: Various functionalized steroids depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
11-BETA-HYDROXYPREGNENOLONE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroidogenesis and its effects on cellular processes.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive steroids.
Wirkmechanismus
The mechanism of action of 11-BETA-HYDROXYPREGNENOLONE involves its conversion to other active steroids through enzymatic pathways. It acts on molecular targets such as steroid receptors and enzymes involved in steroid metabolism. For example, it can be converted to 17-alpha-hydroxypregnenolone by the enzyme 17-alpha-hydroxylase, which then participates in further steroidogenic pathways .
Vergleich Mit ähnlichen Verbindungen
Pregnenolone: The parent compound from which 11-BETA-HYDROXYPREGNENOLONE is derived.
17-alpha-Hydroxypregnenolone: Another hydroxylated derivative involved in steroidogenesis.
Dehydroepiandrosterone (DHEA): A related steroid with similar biosynthetic pathways.
Uniqueness: this compound is unique due to its specific hydroxylation at the 11-beta position, which imparts distinct biological activities and metabolic pathways compared to other similar compounds .
Eigenschaften
CAS-Nummer |
1164-86-9 |
---|---|
Molekularformel |
C21H32O3 |
Molekulargewicht |
332.484 |
IUPAC-Name |
1-[(3S,8S,9S,10R,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15-,16+,17-,18-,19+,20-,21+/m0/s1 |
InChI-Schlüssel |
MWFVCWVMFCXVJV-USCZNDJGSA-N |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CC=C4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.